![molecular formula C17H16ClN3O4 B2504310 4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 478246-45-6](/img/structure/B2504310.png)
4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that include chlorophenyl piperazine moieties and nitrobenzenecarboxylic acid derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and their intriguing chemical properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including alkylation, acidulation, reduction of nitro groups, and crystallization processes. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloro-nitrobenzene and piperazine through a series of reactions with a total yield of 48.2% . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds are confirmed using techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are often in agreement with those calculated using computational methods like DFT, which suggests that similar methods could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various reagents and the formation of new bonds. For example, 4,6-Dichloro-5-nitrobenzofuroxan reacts with aromatic and heterocyclic amines to give substitution products . Piperazine, a moiety present in the compound of interest, is known to undergo arylation reactions, which could be relevant for the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the analysis of vibrational wavenumbers, hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential (MEP). These properties are determined using various spectroscopic and computational methods . The stability of molecules is often analyzed using NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These techniques could be applied to "this compound" to understand its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis Techniques : Studies have focused on synthesizing related compounds, such as 1-(2,3-dichlorophenyl)piperazine, utilizing methods like alkylation, acidulation, and reduction of nitro groups. The total yield of these processes is noted, and structural confirmation is achieved through IR and 1H-NMR techniques (Z. Quan, 2006); (Li Ning-wei, 2006).
Pharmaceutical Intermediates : Research has revealed the compound as a pharmaceutical intermediate, with variations synthesized for different applications, including antibacterial agents (J. Matsumoto et al., 1984).
Anticancer and Antituberculosis Studies
Anticancer Properties : Compounds like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been synthesized and tested for anticancer activities, showing significant effects against specific cancer cell lines (S. Mallikarjuna et al., 2014).
Antituberculosis Activity : The same derivatives also demonstrated notable antituberculosis activity, indicating the compound's potential in treating this infectious disease (S. Mallikarjuna et al., 2014).
Antimicrobial Applications
- Antimicrobial Activities : Derivatives like triazole compounds have been synthesized and screened for antimicrobial properties, with some showing good or moderate activity against various microorganisms (H. Bektaş et al., 2007).
Structural and Mechanistic Studies
Crystal Structure Analysis : Research has been conducted to understand the crystal structure of related compounds, which is crucial for predicting and enhancing their pharmacological effects (C. Kavitha et al., 2014).
Reaction Kinetics : Studies on reaction kinetics and mechanisms for compounds like chlorophenyl 4-nitrophenyl thionocarbonates with alicyclic amines have been performed to understand their chemical behavior (E. Castro et al., 2001).
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-2-4-14(5-3-13)19-7-9-20(10-8-19)15-6-1-12(17(22)23)11-16(15)21(24)25/h1-6,11H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGSPPTVLBOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)
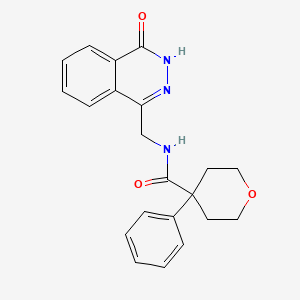
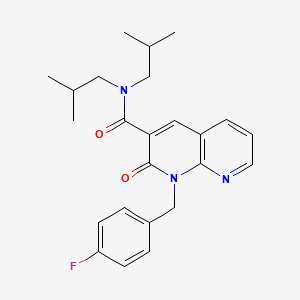
![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)
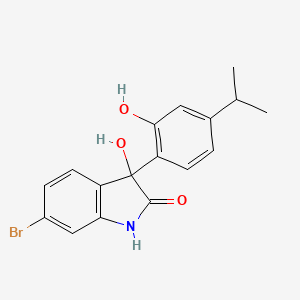

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
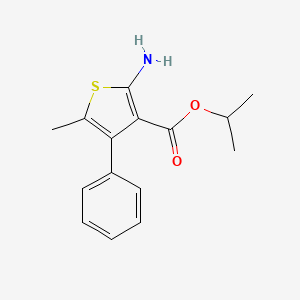
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
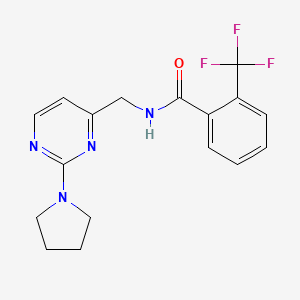
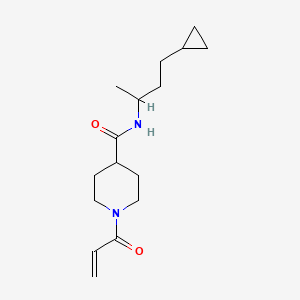
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)